molecular formula C17H11BrClNO B1372834 2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-69-9

2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No. B1372834
CAS RN: 1160253-69-9
M. Wt: 360.6 g/mol
InChI Key: FWWGNZAPCMERLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved in the synthesis .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed .


Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Luminescent Properties and Catalytic Applications

A study by Xu et al. (2014) explored the synthesis and characterization of cyclopalladated and cyclometalated complexes, including compounds structurally similar to 2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride. These complexes exhibited luminescence with emission peaks in the UV spectrum and were applied in coupling reactions of aryl chlorides, showcasing their potential in catalytic and luminescent applications (Xu et al., 2014).

Synthesis of Aromatic Compounds

Tagata and Nishida (2003) described the use of palladium charcoal-catalyzed Suzuki-Miyaura coupling to synthesize arylpyridines and arylquinolines. Their research shows the importance of specific ligands in facilitating the coupling of haloquinolines and halopyridines, which is relevant to the synthesis processes involving compounds like 2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride (Tagata & Nishida, 2003).

Fluorescence Derivatization in Chromatography

Yoshida, Moriyama, and Taniguchi (1992) discovered that compounds structurally similar to 2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride can act as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography, indicating potential analytical applications in the field of chemistry (Yoshida et al., 1992).

Biological Applications

Geddes et al. (2001) synthesized fluorescent probes through the quaternisation of 6-methylquinoline with methyl bromide and other compounds, leading to probes whose fluorescence is quenched by chloride ions. These probes, including variants related to 2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride, have potential applications in biological systems, particularly in chloride determination (Geddes et al., 2001).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological targets .

Safety and Hazards

This would involve studying the compound’s toxicity and potential hazards, as well as appropriate safety precautions when handling the compound .

Future Directions

This would involve discussing potential future research directions, such as further studies to better understand the compound’s properties or potential applications .

properties

IUPAC Name

2-(3-bromophenyl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO/c1-10-5-6-15-13(7-10)14(17(19)21)9-16(20-15)11-3-2-4-12(18)8-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWGNZAPCMERLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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